DOTMP Ho-166
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DOTMP HO-166, also known as Holmium-166 DOTMP, is a radiopharmaceutical compound used primarily in skeletal targeted radiotherapy. It is a beta-emitting radiophosphonate that localizes specifically to bone surfaces, delivering high-dose radiation to both bone and bone marrow. This compound is particularly effective in treating bone metastases and multiple myeloma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium-166 can be produced by neutron activation of Holmium-165 in a nuclear reactor. The process involves neutron capture by Holmium-165, resulting in Holmium-166. The compound DOTMP, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid, is then complexed with Holmium-166 to form DOTMP HO-166 .
Industrial Production Methods: Industrial production of Holmium-166 involves neutron activation of Dysprosium-164, which decays into Holmium-166. This method ensures high purity and efficiency in producing the isotope .
Chemical Reactions Analysis
Types of Reactions: DOTMP HO-166 primarily undergoes complexation reactions. The Holmium-166 isotope is complexed with DOTMP to form a stable compound that can be used in radiotherapy .
Common Reagents and Conditions:
Reagents: Holmium-166, DOTMP, Dysprosium-164
Conditions: Neutron activation, complexation at room temperature, pH control
Major Products: The major product of these reactions is the stable complex this compound, which is used for therapeutic purposes .
Scientific Research Applications
DOTMP HO-166 has a wide range of applications in scientific research and medicine:
Chemistry: Used in the study of radiopharmaceuticals and their interactions with biological systems.
Biology: Helps in understanding the effects of radiation on bone tissues and marrow.
Medicine: Primarily used in skeletal targeted radiotherapy for treating bone metastases and multiple myeloma. .
Industry: Used in the production of radiopharmaceuticals and in research related to nuclear medicine.
Mechanism of Action
DOTMP HO-166 exerts its effects through beta radiation emitted by Holmium-166. The compound localizes specifically to bone surfaces, where the beta radiation induces cell death in nearby cancer cells. This targeted approach minimizes damage to surrounding healthy tissues. The molecular targets include bone marrow cells and cancer cells within the bone .
Comparison with Similar Compounds
Samarium-153 EDTMP: Another radiopharmaceutical used for bone pain palliation in cancer patients.
Strontium-89 Chloride: Used for the treatment of bone pain associated with metastatic bone disease.
Rhenium-186 HEDP: Used in the treatment of painful bone metastases.
Comparison: DOTMP HO-166 is unique due to its dual imaging and therapeutic capabilities. It emits both beta and gamma radiation, allowing for imaging using single-photon emission computed tomography and magnetic resonance imaging. This dual functionality provides better control over dosimetry and treatment planning compared to other similar compounds .
Properties
There are two important components of 166Ho-DOTMP. The first is DOTMP, a chemical that collects in bones. The other component of 166Ho-DOTMP is radioactive holmium, abbreviated 166Ho. 166Ho is a radioactive particle that is bound to the DOTMP. Certain types of cells in the body, such as many cancer cells, are sensitive to radioactivity and can be killed if they are close to a radioactive particle such as 166Ho. These properties make 166Ho-DOTMP a potentially useful drug for the treatment of cancers in the bone. When the drug collects in the bone, it will expose cells there to 166Ho, killing cancer cells. | |
CAS No. |
633308-23-3 |
Molecular Formula |
C12H30HoN4O12P4-2 |
Molecular Weight |
712.21 g/mol |
IUPAC Name |
holmium-166;hydroxy-[[7-[[hydroxy(oxido)phosphoryl]methyl]-4,10-bis(phosphonomethyl)-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinate |
InChI |
InChI=1S/C12H32N4O12P4.Ho/c17-29(18,19)9-13-1-2-14(10-30(20,21)22)5-6-16(12-32(26,27)28)8-7-15(4-3-13)11-31(23,24)25;/h1-12H2,(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)(H2,26,27,28);/p-2/i;1+1 |
InChI Key |
PRYANEHDLFDXAN-IEOVAKBOSA-L |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[166Ho] |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O)CP(=O)(O)[O-].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.